molecular formula C14H11NO3S B3919468 [(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate

[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate

Cat. No.: B3919468
M. Wt: 273.31 g/mol
InChI Key: UVNZGTFZTVSVJH-GDNBJRDFSA-N
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Description

[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate is a compound that features a thiophene ring, a benzoate group, and a unique Z-configuration. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate typically involves the condensation of thiophene derivatives with benzoic acid or its derivatives. Common synthetic methods include:

Industrial Production Methods

Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. Nickel and palladium-based catalytic systems are commonly used in the synthesis of thiophene-based conjugated polymers .

Chemical Reactions Analysis

Types of Reactions

[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Br2, Cl2), nitrating agents (HNO3).

Major Products

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the thiophene ring.

Mechanism of Action

The mechanism of action of [(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing various biological processes. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate is unique due to its Z-configuration and the presence of both thiophene and benzoate groups, which confer distinct electronic and biological properties compared to other thiophene derivatives.

Properties

IUPAC Name

[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10(13(16)12-8-5-9-19-12)15-18-14(17)11-6-3-2-4-7-11/h2-9H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNZGTFZTVSVJH-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=CC=C1)/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate
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[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate
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[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate
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[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate
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[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate
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[(Z)-(1-oxo-1-thiophen-2-ylpropan-2-ylidene)amino] benzoate

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